molecular formula C19H25FN2 B12592178 N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine CAS No. 627523-49-3

N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine

Cat. No.: B12592178
CAS No.: 627523-49-3
M. Wt: 300.4 g/mol
InChI Key: TXDHTEQMSUGFRO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine is an organic compound with a complex structure that includes fluorophenyl and phenylpropyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylethylamine with 2-phenylpropylamine in the presence of ethane-1,2-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylacetic acid: Used in the synthesis of related compounds and has similar structural features.

    N-(quinolin-4-yl)ethanediamine phenyl urea derivatives: These compounds share a similar ethane-1,2-diamine backbone and are studied for their biological activities.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine is unique due to its specific combination of fluorophenyl and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

627523-49-3

Molecular Formula

C19H25FN2

Molecular Weight

300.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C19H25FN2/c1-16(18-5-3-2-4-6-18)15-22-14-13-21-12-11-17-7-9-19(20)10-8-17/h2-10,16,21-22H,11-15H2,1H3

InChI Key

TXDHTEQMSUGFRO-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCCC1=CC=C(C=C1)F)C2=CC=CC=C2

Origin of Product

United States

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